molecular formula C25H30N2O7 B572367 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate CAS No. 1261268-85-2

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Cat. No. B572367
M. Wt: 470.522
InChI Key: VGYLHXBAEHXIPS-UHFFFAOYSA-N
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Description

“2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate” is a chemical compound with the CAS Number: 1261268-85-2 and a linear formula of C25H30N2O7 . It has a molecular weight of 470.52 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-benzhydryl-1-piperazinyl)ethyl 3-oxobutanoate oxalate . The InChI code is 1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a white to yellow solid at room temperature . It has a molecular weight of 470.52 .

Scientific Research Applications

Summary of the Application

“2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate” is a compound used in the synthesis of pharmaceutical drugs . It’s often used in the creation of optical isomers, which are molecules that are mirror images of each other .

Methods of Application

The compound is synthesized through esterification of optically active monocarboxylic acids . The absolute configurations were determined by X-ray crystallographic analysis .

Results or Outcomes

The synthesized compound showed significant antihypertensive activity in spontaneously hypertensive rats . The (S)- (+)-1 isomer was about 30 and 80 times as potent as the ®- (-)-isomer in antihypertensive activity and in the radioligand binding assay using [3H]nitrendipine, respectively .

Synthesis of Dihydropyrimidin-2 (1H)-ones and thiones

Summary of the Application

The compound is used in the synthesis of dihydropyrimidin-2 (1H)-ones and thiones (DHPMs), which are important heterocyclic compounds due to their excellent biological activities .

Methods of Application

The synthesis of DHPMs involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .

Results or Outcomes

DHPMs exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . Therefore, the synthesis of DHPMs and their derivatives is drawing more and more attention from organic and medicinal chemists .

Synthesis of Optical Isomers

Summary of the Application

The compound is used in the synthesis of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride .

Methods of Application

The synthesis involves esterification of optically active monocarboxylic acids . The absolute configurations were determined by X-ray crystallographic analysis .

Results or Outcomes

The synthesized compound showed significant antihypertensive activity in spontaneously hypertensive rats . The (S)- (+)-1 isomer was about 30 and 80 times as potent as the ®- (-)-isomer in antihypertensive activity and in the radioligand binding assay using [3H]nitrendipine, respectively .

Preparation of Dihydropyrimidin-2 (1H)-ones/thiones under Solvent-Free Conditions

Summary of the Application

The compound is used in the preparation of dihydropyrimidin-2 (1H)-ones/thiones (DHPMs) under solvent-free conditions .

Methods of Application

The preparation involves a three-component Biginelli reaction between aldehydes, alkyl acetoacetates, and urea or thiourea under solvent-free conditions using a Ziegler–Natta catalyst system and TiCl4/MgCl2/magnesium chloride/methanol .

Results or Outcomes

The prepared DHPMs exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . Therefore, the synthesis of DHPMs and their derivatives is drawing more and more attention from organic and medicinal chemists .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLHXBAEHXIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

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